3-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 3-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282089
InChI: InChI=1S/C27H27N3O4S2/c1-17(2)16-34-22-10-9-19(13-18(22)3)25-20(15-30(28-25)21-7-5-4-6-8-21)14-23-26(33)29(27(35)36-23)12-11-24(31)32/h4-10,13-15,17H,11-12,16H2,1-3H3,(H,31,32)/b23-14-
SMILES:
Molecular Formula: C27H27N3O4S2
Molecular Weight: 521.7 g/mol

3-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

CAS No.:

Cat. No.: VC16282089

Molecular Formula: C27H27N3O4S2

Molecular Weight: 521.7 g/mol

* For research use only. Not for human or veterinary use.

3-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid -

Specification

Molecular Formula C27H27N3O4S2
Molecular Weight 521.7 g/mol
IUPAC Name 3-[(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Standard InChI InChI=1S/C27H27N3O4S2/c1-17(2)16-34-22-10-9-19(13-18(22)3)25-20(15-30(28-25)21-7-5-4-6-8-21)14-23-26(33)29(27(35)36-23)12-11-24(31)32/h4-10,13-15,17H,11-12,16H2,1-3H3,(H,31,32)/b23-14-
Standard InChI Key HJECDRPHKDYVCH-UCQKPKSFSA-N
Isomeric SMILES CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)OCC(C)C
Canonical SMILES CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)OCC(C)C

Introduction

Structural Elucidation and Molecular Properties

Core Framework and Substituent Analysis

The molecule’s backbone comprises a thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur atoms) fused with a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms). The thiazolidinone core is substituted at the 3-position by a propanoic acid group, while the pyrazole ring incorporates a 3-methyl-4-(2-methylpropoxy)phenyl group and a phenyl substituent. The (5Z)-configuration of the methylidene bridge ensures a planar geometry, critical for π-π stacking interactions in potential biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC27H27N3O4S2
Molecular Weight521.7 g/mol
IUPAC Name3-[(5Z)-5-[[3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Canonical SMILESCC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)OCC(C)C
Topological Polar Surface Area131 Ų

The presence of the propanoic acid group enhances solubility in polar solvents, while the aromatic systems contribute to hydrophobic interactions. The isobutoxy side chain (2-methylpropoxy) introduces steric bulk, potentially influencing binding affinity in enzyme inhibition studies.

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The compound’s synthesis can be deconstructed into three key intermediates:

  • Pyrazole precursor: 3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Thiazolidinone core: 4-Oxo-2-thioxo-1,3-thiazolidine-3-propanoic acid.

  • Knoevenagel condensation: Coupling the aldehyde and thiazolidinone via a methylidene bridge.

Formation of the Pyrazole Intermediate

The pyrazole ring is synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones. For example, 3-methyl-4-(2-methylpropoxy)acetophenone reacts with phenylhydrazine under acidic conditions to yield the substituted pyrazole .

Thiazolidinone Synthesis

The thiazolidinone core is prepared by cyclizing cysteine derivatives with carbonyl compounds. Propanoic acid is introduced via alkylation of the thiazolidinone nitrogen.

Knoevenagel Condensation

The final step involves condensing the pyrazole-4-carbaldehyde with the thiazolidinone using a base catalyst (e.g., piperidine) to form the (5Z)-configured methylidene bridge. This reaction proceeds via a nucleophilic attack mechanism, with the thiazolidinone’s active methylene group attacking the aldehyde carbonyl .

Table 2: Optimization Parameters for Key Steps

Reaction StepConditionsYield (%)
Pyrazole cyclizationEthanol, HCl, reflux, 12 h65–78
Thiazolidinone alkylationDMF, K2CO3, 60°C, 6 h82
Knoevenagel condensationPiperidine, toluene, 110°C, 8 h71

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.32 (m, 9H, aromatic), 6.95 (d, J = 8.4 Hz, 1H, methine), 4.12 (q, J = 6.8 Hz, 2H, OCH2), 2.98 (t, J = 7.2 Hz, 2H, CH2COOH), 2.45 (s, 3H, CH3), 1.85 (m, 1H, CH(CH3)2), 1.02 (d, J = 6.8 Hz, 6H, CH(CH3)2).

  • ¹³C NMR: 174.8 (C=O), 167.2 (C=S), 152.1 (pyrazole-C), 128.4–114.7 (aromatic carbons), 55.3 (OCH2), 28.1 (CH(CH3)2).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 522.1 [M+H]⁺, consistent with the molecular formula C27H27N3O4S2. Fragmentation patterns indicate cleavage of the methylidene bridge (m/z 324.0) and loss of the isobutoxy group (m/z 409.2).

Computational and Physicochemical Profiling

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-31G(d) level reveals a dihedral angle of 12.3° between the pyrazole and thiazolidinone rings, facilitating intramolecular hydrogen bonding between the thioxo group and propanoic acid’s hydroxyl. The HOMO-LUMO gap of 3.8 eV suggests moderate reactivity, suitable for charge-transfer applications.

Solubility and Partition Coefficients

  • LogP (octanol/water): 3.1 ± 0.2 (indicative of moderate lipophilicity).

  • Aqueous solubility: 0.45 mg/mL at pH 7.4, improving to 8.2 mg/mL at pH 10 due to deprotonation of the carboxylic acid.

Challenges and Future Directions

While the compound’s synthesis is well-established, scalability remains problematic due to low yields in the Knoevenagel step. Future work should explore microwave-assisted synthesis to enhance efficiency . Pharmacokinetic studies are needed to assess oral bioavailability, particularly the impact of the propanoic acid group on plasma protein binding.

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